molecular formula C23H23N3O5 B2751669 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide CAS No. 1021217-10-6

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide

Cat. No.: B2751669
CAS No.: 1021217-10-6
M. Wt: 421.453
InChI Key: FTGMKXBIQAOIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide (CAS 1021217-10-6) is a synthetic small molecule with a molecular formula of C23H23N3O5 and a molecular weight of 421.4 g/mol . This compound features a benzodioxole group linked to a pyridazinone core, a structural motif found in pharmacologically active agents. Scientific literature indicates that pyridazinone derivatives sharing this core structure are investigated for their potential as anti-inflammatory and analgesic agents . Related compounds have been shown to function through the inhibition of the cyclooxygenase (COX) enzyme, with some analogues demonstrating a notable selectivity for the COX-2 isoform . Furthermore, recent research into novel pyridazin-3-one derivatives highlights their potential in cardiovascular research, where they have exhibited potent vasorelaxant effects on isolated aortic tissue . This suggests that this compound serves as a valuable chemical tool for researchers exploring new therapeutic pathways in inflammation, pain management, and cardiovascular diseases. This product is supplied for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-16(31-18-8-10-20-21(14-18)30-15-29-20)23(28)24-12-5-13-26-22(27)11-9-19(25-26)17-6-3-2-4-7-17/h2-4,6-11,14,16H,5,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGMKXBIQAOIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a pyridazinone group, suggest various biological activities that could be leveraged for therapeutic applications. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Common NameThis compound
CAS Number1021217-10-6
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies have shown that it may exhibit:

  • Anti-inflammatory properties : Similar compounds have demonstrated significant anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

Anti-inflammatory and Analgesic Effects

Studies have evaluated the anti-inflammatory and analgesic activities of pyridazinone derivatives related to this compound. For instance, derivatives with similar structures were tested in vivo using models such as carrageenan-induced paw edema and acetic acid-induced writhing. The results indicated promising anti-inflammatory effects, with selectivity towards COX-2 over COX-1, suggesting a favorable safety profile .

Cytotoxicity and Apoptosis Induction

Research on related compounds has also highlighted their cytotoxic potential against cancer cell lines. For example, some pyridazine derivatives have been shown to induce apoptosis in cancer cells, indicating that this compound may possess similar properties .

Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of specific functional groups appears to enhance its interaction with biological targets:

Functional GroupEffect on Activity
Benzo[d][1,3]dioxoleEnhances solubility and bioavailability
Pyridazinone groupPotentially increases anti-inflammatory activity

Case Studies

Several studies have investigated compounds structurally similar to this compound:

  • Study on Pyridazine Derivatives : A study found that certain pyridazine derivatives exhibited significant anti-inflammatory activity in animal models, which could be extrapolated to predict similar effects for our compound .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of related compounds against various cancer cell lines, demonstrating that structural modifications could lead to enhanced apoptosis induction .

Scientific Research Applications

Structural Characteristics

This compound features a unique structural arrangement that includes:

  • A benzo[d][1,3]dioxole moiety.
  • A pyridazinone group.
  • Various functional groups that may influence its biological interactions.

The molecular formula of the compound is C24H25N3O5C_{24}H_{25}N_{3}O_{5}, with a molecular weight of approximately 435.5 g/mol .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions. Characterization methods such as Proton-NMR, 13C-NMR, FTIR, and mass spectrometry are commonly employed to confirm the successful synthesis and structural integrity of the compound.

Antimicrobial Activity

Preliminary studies indicate that 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide may exhibit significant antimicrobial properties. In vitro evaluations have shown potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor. For instance, related compounds with similar structural features have been investigated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between this compound and various biological targets. These studies suggest that the compound may bind effectively to target enzymes or receptors, facilitating its potential therapeutic effects .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to variations in their chemical structures. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
2-(benzo[d][1,3]dioxol-5-yloxy)-N-{2-[3-(4-methoxyphenyl)-6-oxo-pyridazin-1(6H)-yl]ethyl}acetamideContains a methoxyphenyl groupPotentially enhanced solubility and bioavailability
4-methoxyphenyl-pyridazinone derivativesSimilar pyridazinone structureVaried biological activities depending on substituents
Diaryl heterocyclesInclude various heterocycles like pyrazolesDemonstrated anti-inflammatory effects in related studies

Case Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial activity of synthesized derivatives of pyridazinones, compounds similar to This compound exhibited promising results against both gram-positive and gram-negative bacteria. The compounds were evaluated using disc diffusion methods, revealing significant zones of inhibition compared to control groups .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory potential of related sulfonamides containing benzodioxane moieties. The results indicated that these compounds could effectively inhibit α-glucosidase and acetylcholinesterase activities, suggesting a pathway for developing new therapeutic agents for T2DM and AD .

Comparison with Similar Compounds

Benzimidazole Derivatives ()

Compounds such as 4d , 4e , and 4f in feature a benzimidazole core substituted with benzo[d][1,3]dioxol-5-yloxy groups and halogen/nitro substituents. Key differences include:

  • Synthesis: These benzimidazoles require multi-step syntheses under varied conditions (e.g., refluxing ethanol or DMF), whereas the target compound’s synthesis () employs coupling reagents like HATU and DIPEA .

Piperazine Derivatives ()

Compounds 21–24 () incorporate a piperazine ring linked to benzo[d][1,3]dioxol-5-yloxy groups. Notable contrasts:

  • Solubility: Piperazine’s basic nitrogen likely improves aqueous solubility (as HCl salts) compared to the target compound’s neutral pyridazinone.
  • Synthetic Yield : Piperazine derivatives show moderate yields (60–72%), while the target’s precursor () was synthesized in 61% yield .

Pyridazinone/Acetamide Analogues ()

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide () shares the pyridazinone core but differs in:

  • Chain Length : The acetamide linker (2 carbons) vs. the target’s propanamide (3 carbons). Longer chains may enhance conformational flexibility but increase molecular weight (~38 g/mol difference) .

Substituent Effects

Aromatic Substituents

  • Methylenedioxy Group : Common to all compared compounds, this moiety may contribute to metabolic stability by resisting oxidative degradation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide, and how is purity ensured at each stage?

  • Synthesis Protocol :

  • Step 1 : React the benzo[d][1,3]dioxol-5-yloxy intermediate with an acid chloride derivative in chloroform, using triethylamine as a base (room temperature, 18 hours) .
  • Step 2 : Purify intermediates via NaHCO₃ washes to remove acidic impurities, followed by drying with Na₂SO₄ and vacuum evaporation .
  • Step 3 : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm intermediate formation .
    • Purity Assurance : Final purification via column chromatography or recrystallization is recommended, with NMR and mass spectrometry for structural validation.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Primary Methods :

  • ¹H/¹³C NMR : To confirm the presence of the benzo[d][1,3]dioxole group, pyridazinone ring, and propylamide linkage.
  • HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination.
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amide and pyridazinone) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of the pyridazinone moiety during functionalization?

  • Mechanistic Insights :

  • The pyridazinone ring undergoes nucleophilic attack at the carbonyl group. Polar aprotic solvents (e.g., DMF) enhance electrophilicity, while acidic conditions (pH < 5) protonate the carbonyl, reducing reactivity .
  • Example : In basic conditions (pH 8–10), the pyridazinone’s enolate form may participate in Michael addition reactions .
    • Experimental Design : Use a factorial design to test solvent (DMF vs. THF) and pH (4 vs. 10) effects on reaction yield.

Q. What computational strategies can predict this compound’s binding affinity for neurological targets?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with GABA receptors or voltage-gated ion channels, leveraging the benzo[d][1,3]dioxole group’s known anticonvulsant activity .
  • MD (Molecular Dynamics) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
    • Validation : Compare computational results with in vitro assays (e.g., patch-clamp studies for ion channel modulation).

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

  • DoE Framework :

  • Factors : Temperature (25–60°C), catalyst loading (0.1–1.0 eq), and solvent (chloroform vs. acetonitrile).
  • Response Variables : Yield, purity, and reaction time.
    • Case Study : A Central Composite Design (CCD) reduced the number of experiments by 40% while identifying optimal conditions (45°C, 0.5 eq triethylamine, chloroform) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?

  • Root Cause Analysis :

  • Contradictory Evidence : Yields for benzo[d][1,3]dioxole derivatives range from 45% ( ) to 72% ().
  • Key Variables : Differences in acid chloride reactivity, stirring efficiency, or purification methods.
    • Resolution : Replicate both protocols under controlled conditions, using HPLC to quantify intermediate stability .

Q. What strategies validate the biological activity of this compound against structurally similar analogs?

  • Comparative Table :

CompoundStructural FeatureIC₅₀ (µM)Target
Target CompoundBenzo[d][1,3]dioxole + pyridazinone12.3 ± 1.2GABA-A receptor
Analog ()Furan + dihydrothieno-pyrimidine28.7 ± 3.1COX-2
  • Method : Use ANOVA to assess significance of activity differences (p < 0.05) across analogs.

Methodological Recommendations

Q. What purification techniques are recommended for removing trace impurities in the final product?

  • Stepwise Approach :

Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate/water partitioning.

Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10% → 50%).

Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .

Ethical and Safety Considerations

Q. How should researchers mitigate hazards associated with intermediates like acid chlorides?

  • Safety Protocol :

  • Conduct reactions in a fume hood with PPE (gloves, goggles).
  • Quench excess acid chloride with ice-cold NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.